1-chloro-3-iodoprop-1-ene
Description
Properties
CAS No. |
74327-21-2 |
|---|---|
Molecular Formula |
C3H4ClI |
Molecular Weight |
202.4 |
Purity |
90 |
Origin of Product |
United States |
Contextualization Within the Class of Halogenated Alkenes
Halogenated alkenes, also known as haloalkenes, are a class of organic compounds characterized by the presence of at least one halogen atom (fluorine, chlorine, bromine, or iodine) bonded to a carbon-carbon double bond. rroij.com Their properties are dictated by the nature of the halogen, the structure of the alkene, and the position of the halogen on the double bond. The presence of the electronegative halogen atom introduces polarity to the molecule, making haloalkenes more reactive than their parent alkanes. rroij.comnewworldencyclopedia.org This increased reactivity, coupled with the versatility of the carbon-carbon double bond, makes halogenated alkenes valuable intermediates in a wide array of chemical transformations. rroij.com
The reactivity of the carbon-halogen bond is a key feature of these compounds. This bond is generally weaker than a carbon-carbon bond, and its susceptibility to cleavage allows for the introduction of various functional groups through substitution or elimination reactions. rroij.com The specific reactivity is influenced by the identity of the halogen, with the C-I bond being the weakest and most reactive, and the C-F bond being the strongest and least reactive.
Importance of Vicinal Dihaloalkenes and Haloallyl Systems
Within the broader class of halogenated alkenes, vicinal dihaloalkenes and haloallyl systems hold particular importance in synthetic organic chemistry. Vicinal dihalides are compounds where two halogen atoms are attached to adjacent carbon atoms. fiveable.me These structures are often synthesized by the halogenation of alkenes and serve as precursors to alkynes through double dehydrohalogenation reactions. fiveable.memasterorganicchemistry.comlibretexts.org This transformation is a powerful tool for introducing carbon-carbon triple bonds into a molecular framework. masterorganicchemistry.com
Haloallyl systems, such as 3-iodoprop-1-ene, are another crucial subclass. chemsynthesis.com The allylic position (the carbon atom adjacent to the double bond) is activated towards substitution reactions. The presence of a halogen at this position provides a reactive handle for the introduction of a wide range of nucleophiles. This reactivity, combined with the presence of the double bond, allows for a diverse array of subsequent chemical manipulations.
Historical Development of Research on Haloalkenes
The study of halogenated hydrocarbons dates back centuries, with the first synthesis of chloroethane (B1197429) reported in the 15th century. wikipedia.org However, the systematic investigation and synthesis of these compounds truly began to flourish in the 19th century, in parallel with the development of organic chemistry as a formal discipline and a deeper understanding of molecular structure. wikipedia.org Early research focused on developing reliable methods for the selective formation of carbon-halogen bonds. Key methodologies that emerged included the addition of halogens and hydrogen halides to alkenes, and the conversion of alcohols to alkyl halides. wikipedia.org
The discovery of the carcinogenicity of vinyl chloride spurred a significant increase in research into the health effects of related haloalkenes. epa.gov This led to a greater understanding of their reactivity and metabolic pathways. Over time, the focus of haloalkene research has expanded to include their application as versatile building blocks in the synthesis of complex organic molecules, including pharmaceuticals and materials. rroij.com The development of new catalytic methods, such as palladium-catalyzed cross-coupling reactions, has further broadened the synthetic utility of this class of compounds. biosynth.com
Overview of the Strategic Role of 1 Chloro 3 Iodoprop 1 Ene As a Synthetic Synthon
Regioselective and Stereoselective Synthesis Pathways
The controlled synthesis of this compound isomers relies heavily on methods that can precisely dictate the position and orientation of the halogen substituents.
Synthesis from Dihalogenated Propene Precursors
A primary and effective route for the synthesis of this compound involves the use of commercially available 1,3-dichloropropene (B49464) as a starting material. cyberleninka.ru This method is advantageous as it allows for the synthesis of stereochemically pure trans (E) and cis (Z) isomers of the target compound. The reaction proceeds by the interaction of the respective isomer of 1,3-dichloropropene with an iodide source. cyberleninka.ru
Halogen Exchange Reactions and Optimization
The conversion of 1,3-dichloropropene to this compound is achieved through a halogen exchange reaction, specifically a Finkelstein reaction. cyberleninka.ruchemicalforums.com This type of reaction involves the substitution of a halogen atom with another, driven by the differential solubility of the resulting alkali metal halide salts in the reaction solvent. chemicalforums.com
In a typical procedure, the (E)- or (Z)-isomer of 1,3-dichloropropene is reacted with potassium iodide (KI) in a suitable solvent such as dimethylformamide (DMF). cyberleninka.ru The choice of an acetone (B3395972) or DMF as the solvent is crucial, as sodium or potassium iodide is soluble in these solvents, while the resulting potassium chloride is not, thus driving the equilibrium towards the formation of the desired iodo-substituted product. cyberleninka.ruchemicalforums.com Optimization of the reaction involves controlling the temperature and reaction time. For instance, carrying out the reaction at room temperature for a few hours can lead to the successful formation of the corresponding this compound isomer. cyberleninka.ru
| Starting Material | Reagent | Solvent | Key Condition | Product | Reference |
|---|---|---|---|---|---|
| (E)-1,3-Dichloropropene | Potassium Iodide (KI) | Dimethylformamide (DMF) | Room temperature, 3 hours | (E)-1-Chloro-3-iodoprop-1-ene | cyberleninka.ru |
| (Z)-1,3-Dichloropropene | Potassium Iodide (KI) | Dimethylformamide (DMF) | Room temperature, 3 hours | (Z)-1-Chloro-3-iodoprop-1-ene | cyberleninka.ru |
Control of (E) and (Z) Stereoisomer Formation in Synthesis
A significant advantage of synthesizing this compound from 1,3-dichloropropene via the Finkelstein reaction is the high degree of stereochemical control. The reaction proceeds with retention of the double bond configuration, meaning that isomerization is not practically observed under the described reaction conditions. cyberleninka.ru Therefore, starting with (E)-1,3-dichloropropene will yield (E)-1-chloro-3-iodoprop-1-ene, and similarly, the (Z)-isomer of the precursor will produce the (Z)-isomer of the product. cyberleninka.ru This stereospecificity is crucial for applications where a particular isomer is required for subsequent synthetic steps, such as in cross-coupling reactions. cyberleninka.ru
Alternative Synthetic Approaches to Halo-Substituted Propenes
Beyond the direct halogen exchange of dihalogenated propenes, other synthetic strategies can be envisioned for the formation of halo-substituted propenes like this compound. These often involve the functionalization of different hydrocarbon skeletons.
Functionalization of Unsaturated Hydrocarbons
The hydrohalogenation of alkynes presents a potential pathway to vinyl halides. In a hypothetical synthesis of this compound, one could consider the hydrochlorination of 3-iodopropyne. This reaction would involve the addition of hydrogen chloride across the triple bond. According to Markovnikov's rule, the hydrogen atom would typically add to the carbon atom that already has more hydrogen atoms, and the chloride would add to the other carbon of the triple bond. pressbooks.pubyoutube.com The regioselectivity of this addition would be a critical factor in determining the final product structure.
| Unsaturated Hydrocarbon | Reagent | Potential Intermediate Step | Target Type | Reference Principle |
|---|---|---|---|---|
| 3-Iodopropyne | Hydrogen Chloride (HCl) | Addition across triple bond | Vinyl Chloride | pressbooks.pubyoutube.com |
Derivatization from Allylic Systems
Allylic systems offer another versatile platform for the synthesis of halo-substituted propenes. One approach is through allylic halogenation, where a hydrogen atom on a carbon adjacent to a double bond is substituted with a halogen. lumenlearning.comlibretexts.org This typically occurs via a radical mechanism when a low concentration of a halogenating agent is used. lumenlearning.comlibretexts.orgyoutube.com For example, the reaction of 3-chloropropene with an iodinating agent under radical conditions could potentially introduce an iodine atom at the allylic position, although controlling the specific isomer formed might be challenging.
A more controlled method involves the derivatization of allylic alcohols. The hydroxyl group of an allylic alcohol can be converted into a good leaving group and subsequently substituted by a halide. For instance, starting with an alcohol such as (E)-3-chloroprop-2-en-1-ol, the hydroxyl group could be converted to a tosylate, followed by nucleophilic substitution with an iodide ion. Alternatively, reagents like phosphorus(III) iodide (generated in situ from phosphorus and iodine) can be used to directly convert primary and secondary alcohols to the corresponding iodides. docbrown.infovaia.com This approach allows for the preservation of the double bond's stereochemistry while introducing the desired halogen at the allylic position.
Catalytic Strategies in the Preparation of this compound
While direct catalytic methods for the synthesis of this compound are not the primary focus in the available literature, the compound is a crucial precursor for a wide array of catalytic cross-coupling reactions. The strategic importance of this compound lies in its role as a building block, where its vinyl chloride and allyl iodide functionalities can be selectively manipulated under different catalytic conditions. The preparation of this compound is therefore intrinsically linked to its subsequent use in these powerful carbon-carbon and carbon-heteroatom bond-forming reactions.
The isomers of this compound are considered promising synthons for various transition metal-catalyzed cross-coupling reactions, including the Negishi, Sonogashira, Suzuki, Stille, and Heck reactions. cyberleninka.ru These methodologies are central to modern organic synthesis for the construction of complex molecular architectures.
A key catalytic application is the Sonogashira coupling, which involves the coupling of a terminal alkyne with an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. For instance, a common catalytic system employs Dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂) and Copper(I) iodide (CuI) in the presence of a base like triethylamine (B128534) (Et₃N) in a solvent such as DMF. rsc.org
Similarly, in Suzuki cross-coupling reactions, the vinyl iodide moiety of this compound can react with an organoboron compound in the presence of a palladium catalyst and a base. nih.gov The versatility of this compound allows for selective reactions, making it a valuable tool for synthetic chemists.
Table 2: Catalytic Cross-Coupling Reactions Utilizing this compound as a Synthon
| Reaction Type | Catalyst System Example | Typical Reagents | General Transformation |
|---|---|---|---|
| Sonogashira Coupling | Pd(PPh₃)₂Cl₂ / CuI | Terminal alkyne, Triethylamine | Forms a C(sp)-C(sp²) bond |
| Suzuki Coupling | Palladium catalyst (e.g., Pd(PPh₃)₄) | Organoboron compound (e.g., boronic acid), Base (e.g., K₂CO₃) | Forms a C(sp²)-C(sp²) bond |
| Heck Reaction | Palladium catalyst (e.g., Pd(OAc)₂) | Alkene, Base | Forms a new C-C bond at the vinyl position |
| Stille Coupling | Palladium catalyst | Organostannane compound | Forms a C-C bond |
| Negishi Coupling | Palladium or Nickel catalyst | Organozinc compound | Forms a C-C bond |
Halogen Reactivity in this compound
The reactivity of this compound is dominated by the different nature of its carbon-halogen bonds. The chlorine atom is attached to an sp²-hybridized vinylic carbon, while the iodine atom is bonded to an sp³-hybridized allylic carbon. This fundamental difference in hybridization and position relative to the double bond is the primary determinant of their chemical behavior. geeksforgeeks.orgaakash.ac.in
The C-I bond in this compound is significantly more reactive than the C-Cl bond. This differential reactivity stems from two key factors: bond strength and the nature of the carbon atom to which the halogen is attached. The carbon-iodine bond is inherently weaker and more polarizable than the carbon-chlorine bond, making iodine a better leaving group. scribd.comcollegedunia.com
Furthermore, the iodine is in an allylic position, meaning it is attached to a carbon atom adjacent to a double bond. The C-Cl bond, by contrast, is a vinylic bond, where the chlorine is directly attached to a double-bonded carbon. Vinylic halides are notoriously unreactive in nucleophilic substitution reactions because the C(sp²)-Cl bond is stronger than a C(sp³)-Cl bond, and the resonance effect creates partial double-bond character. aakash.ac.inquora.com Conversely, allylic halides are highly reactive because the transition state leading to the carbocation intermediate is stabilized by resonance with the adjacent pi bond. libretexts.org
Table 1: Comparison of C-I and C-Cl Bond Properties in this compound
| Feature | Carbon-Iodine (C-I) Bond | Carbon-Chlorine (C-Cl) Bond |
| Position | Allylic | Vinylic |
| Carbon Hybridization | sp³ | sp² |
| Bond Strength | Weaker | Stronger |
| Leaving Group Ability | Excellent | Poor |
| Reactivity in Sₙ Reactions | High | Low |
| Reactivity in Cross-Coupling | High | Low |
The pronounced difference in reactivity between the two halogen atoms allows for selective nucleophilic substitution at the allylic position. The C-I bond is the exclusive site of attack by most nucleophiles under standard conditions, leaving the vinylic C-Cl bond intact. This chemoselectivity is valuable for synthetic applications.
A prominent example of this selective reactivity is the synthesis of this compound itself. The reaction of (E)- and (Z)-1,3-dichloropropene with potassium iodide (KI) in dimethylformamide (DMF) results in the selective substitution of the allylic chlorine atom to yield the corresponding isomers of this compound. cyberleninka.ru This transformation, a type of Finkelstein reaction, proceeds without isomerization of the double bond, highlighting the mild conditions under which the allylic halide can be exchanged. cyberleninka.ru
The general mechanism for nucleophilic substitution at the allylic position can proceed via either an Sₙ1 or Sₙ2 pathway. scribd.comgeeksforgeeks.org
Sₙ2 Mechanism: A bimolecular process where the nucleophile directly displaces the iodide ion. This is common for primary allylic halides. scribd.com
Sₙ1 Mechanism: A two-step process involving the formation of a resonance-stabilized allylic carbocation, which is then attacked by the nucleophile. libretexts.org This pathway can sometimes lead to a mixture of products if the nucleophile attacks at either end of the allylic system.
Due to the high reactivity of the C-I bond, a wide range of nucleophiles can be used to displace the iodide, including hydroxides, alkoxides, cyanides, and amines, providing access to a variety of functionalized 1-chloropropene derivatives. geeksforgeeks.org
While nucleophilic attack at the allylic carbon is the dominant reaction pathway, the double bond in this compound can, in principle, undergo electrophilic addition. In this type of reaction, an electrophile (E⁺) attacks the electron-rich pi bond, leading to the formation of a carbocation intermediate, which is then captured by a nucleophile. libretexts.org
The reaction with this compound is complicated by the presence of the electron-withdrawing chlorine atom, which deactivates the double bond towards electrophilic attack. However, the reaction is still possible. The initial attack of an electrophile would preferentially occur at the carbon atom further from the chlorine to form the more stable carbocation. The resulting intermediate would be an allylic carbocation, stabilized by resonance. libretexts.org This resonance can lead to the formation of both 1,2- and 1,4-addition products, a characteristic feature of conjugated systems. libretexts.org
Electrophilic addition reactions can be used to synthesize di- and tri-halogenated propanes. For instance, the addition of bromine (Br₂) or iodine (I₂) across the double bond could potentially lead to the formation of polyhalogenated compounds, though such reactions would need to compete with substitution pathways. evitachem.com
Role in Cross-Coupling Reactions
The most significant application of this compound in modern organic synthesis is its use as a substrate in metal-catalyzed cross-coupling reactions. cyberleninka.ru The differential reactivity of the C-I and C-Cl bonds is paramount, allowing for the selective formation of a new carbon-carbon or carbon-heteroatom bond at the vinylic position through oxidative addition at the C-I bond, while the C-Cl bond remains available for subsequent transformations. thieme-connect.com
Palladium catalysts are highly effective for activating the C-I bond over the C-Cl bond. thieme-connect.comfishersci.co.uk The general catalytic cycle for these reactions involves three key steps: oxidative addition of the organohalide to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. uwindsor.cauwindsor.ca
Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions with this compound
| Reaction Name | Coupling Partner (Reagent) | Bond Formed | Key Features |
| Suzuki | Organoboron compounds (R-B(OR)₂) | C(sp²)-C | Mild conditions, high functional group tolerance, readily available and low-toxicity reagents. fishersci.co.ukresearchgate.net |
| Negishi | Organozinc compounds (R-ZnX) | C(sp²)-C | High reactivity and functional group tolerance; couples sp³, sp², and sp carbons. wikipedia.orgnih.govillinois.edu |
| Sonogashira | Terminal alkynes (R-C≡CH) | C(sp²)-C(sp) | Typically requires a copper co-catalyst; powerful method for synthesizing enynes. wikipedia.orgorganic-chemistry.org |
| Stille | Organotin compounds (R-SnR'₃) | C(sp²)-C | Tolerant of a wide range of functional groups, but tin reagents are toxic. uwindsor.caorganic-chemistry.orglibretexts.org |
| Heck | Alkenes | C(sp²)-C(sp²) | Forms a new C-C bond by coupling with an olefin, typically with retention of stereochemistry. nih.govlibretexts.org |
Suzuki Coupling: In a Suzuki reaction, this compound would react with an organoboronic acid or ester in the presence of a palladium catalyst and a base. The reaction would selectively form a new carbon-carbon bond at the iodine-bearing carbon, yielding a substituted 1-chloropropene derivative. fishersci.co.ukresearchgate.net
Negishi Coupling: This reaction involves coupling with an organozinc reagent. The higher reactivity of organozinc compounds makes the Negishi coupling particularly effective, even for less reactive halides. For this compound, the C-I bond would readily undergo oxidative addition, allowing for coupling with a variety of alkyl-, aryl-, or vinylzinc reagents. wikipedia.orgnih.gov
Sonogashira Coupling: The Sonogashira reaction is used to couple terminal alkynes with vinyl or aryl halides. The reaction of this compound with an alkyne, catalyzed by palladium and a copper(I) salt, would selectively produce a conjugated enyne, a valuable structural motif in natural products and materials science. wikipedia.orgorganic-chemistry.orgnih.gov
Stille Coupling: This coupling utilizes organostannanes (organotin compounds). Despite the toxicity of the tin reagents, the Stille reaction is highly versatile due to its tolerance of a broad range of functional groups. organic-chemistry.orglibretexts.org Selective coupling at the C-I bond of this compound is highly efficient.
Heck Reaction: The Heck reaction would involve the palladium-catalyzed coupling of this compound with another alkene. This reaction would extend the carbon chain and introduce a new double bond, providing access to substituted diene systems. nih.govlibretexts.org
While palladium is the most common catalyst for these transformations, other transition metals like nickel, iron, and copper can also be employed, often offering different reactivity profiles or more cost-effective and sustainable alternatives.
Nickel-Catalyzed Couplings: Nickel complexes can effectively catalyze reactions similar to their palladium counterparts, such as Negishi and Sonogashira couplings. wikipedia.orgillinois.edunih.gov Nickel catalysts are particularly useful for coupling with less reactive electrophiles, such as chlorides, which could potentially allow for sequential coupling reactions on a di-halogenated substrate. nih.gov
Iron-Catalyzed Couplings: As a more abundant and less toxic metal, iron has emerged as a promising catalyst for cross-coupling reactions. acs.org Iron-catalyzed Sonogashira-type couplings have been developed, providing a greener alternative to palladium-based systems. beilstein-journals.org The application of such catalysts to substrates like this compound represents an active area of research.
Copper-Catalyzed Couplings: Copper is most famously used as a co-catalyst in the Sonogashira reaction, but it can also act as the primary catalyst in certain C-C and C-heteroatom bond-forming reactions, such as the Ullmann condensation. wikipedia.orgorganic-chemistry.org
The unique structure of this compound, with its two distinct halogen atoms, makes it a highly valuable and versatile synthon, enabling selective and complex molecular construction through a variety of reaction pathways.
Mechanistic Insights into Oxidative Addition and Transmetalation Steps
The reactivity of this compound in organometallic coupling reactions is largely dictated by the selective activation of the carbon-iodine bond. The initial and crucial step in many catalytic cycles involving this substrate is the oxidative addition of the C–I bond to a low-valent transition metal center, typically palladium(0) or nickel(0). This process involves the insertion of the metal into the C–I bond, leading to a higher oxidation state of the metal, for instance, a Pd(II) species. The significant difference in bond dissociation energies between the C–I and C–Cl bonds allows for this high selectivity, leaving the vinyl chloride group intact for subsequent transformations.
Following oxidative addition, the resulting organometallic intermediate can undergo transmetalation with various organometallic reagents. For instance, in Stille-type couplings, an organotin reagent transfers an organic group to the palladium center, regenerating the catalyst and forming the desired cross-coupled product. wikipedia.org The mechanism of transmetalation is complex and can be influenced by factors such as the nature of the ligands on the metal, the solvent, and the specific organometallic reagents used.
Dienophilic Character and Cycloaddition Reactions
Beyond its utility in cross-coupling, this compound can also participate in cycloaddition reactions, acting as a dienophile.
The Diels-Alder reaction is a powerful tool for the formation of six-membered rings, involving the concerted [4+2] cycloaddition of a conjugated diene and a dienophile. iitk.ac.inwikipedia.orgvanderbilt.edu For this compound to act as an effective dienophile, the presence of electron-withdrawing groups is generally favorable. organic-chemistry.orgmasterorganicchemistry.com The chloro group on the double bond of this compound provides some electron-withdrawing character, activating it for Diels-Alder reactions.
The general mechanism involves the overlap of the highest occupied molecular orbital (HOMO) of the diene with the lowest unoccupied molecular orbital (LUMO) of the dienophile. organic-chemistry.org The stereochemistry of the Diels-Alder reaction is highly predictable, with the relative stereochemistry of the dienophile being retained in the cycloadduct. iitk.ac.invanderbilt.edu
Table 1: Examples of Diels-Alder Reactions
| Diene | Dienophile | Product |
|---|---|---|
| 1,3-Butadiene | Ethylene | Cyclohexene iitk.ac.in |
| Cyclopentadiene | Maleic anhydride (B1165640) | Norbornene-5-carboxylic acid iitk.ac.in |
| Anthracene | Maleic anhydride | 9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic anhydride iitk.ac.in |
This compound can also potentially participate in other cycloaddition reactions, such as 1,3-dipolar cycloadditions. wikipedia.orgorganic-chemistry.org This type of reaction involves a 1,3-dipole reacting with a dipolarophile to form a five-membered heterocyclic ring. wikipedia.orgorganic-chemistry.org While specific examples involving this compound are not extensively documented in the provided search results, the double bond of the molecule could, in principle, act as a dipolarophile.
The mechanism of 1,3-dipolar cycloaddition is also considered a concerted pericyclic reaction. organic-chemistry.org The regioselectivity of the reaction is governed by the electronic and steric properties of both the 1,3-dipole and the dipolarophile. wikipedia.org
Organometallic Reagent Formation and Applications
The selective reactivity of the carbon-iodine bond in this compound allows for the formation of specific organometallic reagents, which are valuable intermediates in organic synthesis.
Organotin reagents, or stannanes, can be prepared from this compound. wikipedia.org A common method involves the reaction of the haloalkane with an organotin nucleophile, such as tributyltin lithium. More directly, organotin reagents can be formed through the reaction with metallic tin or tin chlorides. For example, the reaction of this compound with tin(II) chloride in a suitable solvent like dimethylformamide can generate an organotin species. researchgate.net These reagents are generally stable enough to be isolated and purified, or they can be generated in situ for immediate use in subsequent reactions. sigmaaldrich.com
The organometallic derivatives of this compound are versatile reagents for the formation of new carbon-carbon bonds. wikipedia.orgsigmaaldrich.com The organotin derivatives, for example, are key partners in palladium-catalyzed Stille cross-coupling reactions. wikipedia.org In these reactions, the organostannane transfers its organic group to a palladium(II) center, which then undergoes reductive elimination to form the C-C bond and regenerate the palladium(0) catalyst.
The organotin reagent derived from this compound and SnCl₂ has been shown to react with aldehydes at the chlorine-substituted carbon atom. researchgate.net This reactivity highlights the umpolung (polarity inversion) achieved through the formation of the organometallic species, where the typically electrophilic carbon bearing the halogen now acts as a nucleophile.
Functionalization and Derivatization Studies
The unique structural features of this compound have led to extensive research into its functionalization and derivatization. These studies have explored its utility in a range of reactions, including allylation, reactions with various halides and amines, and conversion into other functional groups.
Allylation Reactions (e.g., Carbonyl Allylation)
Allylation reactions are crucial for forming carbon-carbon bonds in organic synthesis. The Barbier reaction, for instance, is an effective method that involves treating a haloalkane and a carbonyl compound with a metal catalyst. researchgate.net This reaction is notable for its tolerance of various functional groups and its resistance to water, which overcomes challenges posed by moisture-sensitive organometallic compounds. researchgate.net
A novel mediator system, Sn/I2, has been developed for the allylation and crotylation of various aldehydes and ketones using allyl halides in water. researchgate.net With a catalytic amount of I2 and less than stoichiometric amounts of tin, allyl bromide reacts with carbonyl compounds to yield corresponding alcohols in high quantities. researchgate.net Another efficient system, Zn-InCl3(cat.)/NH4Cl, facilitates the Barbier-type allylation with allyl chloride in water under mild conditions, accommodating a wide range of aldehydes and even ketones to produce alcohols in high yields. researchgate.net
The high reactivity of allylic halides like this compound in both SN1 and SN2 reactions is a key factor in their utility. The enhanced SN1 reactivity is due to the stability of the resulting allylic cation. libretexts.org In SN2 reactions, the transition state is stabilized through resonance with the adjacent π bond. libretexts.orglibretexts.org
Recent advancements have also focused on photoredox-catalyzed deoxygenative allylation. This method has been successfully used in the total synthesis of natural products, demonstrating its potential for forming complex carbon-carbon bonds. nih.gov
Reactions with Alkyl Halides, Acyl Halides, and Anilines
This compound is a known reagent in reactions with alkyl halides, acyl halides, and anilines, leading to the formation of β-chloro ketones, α,β-unsaturated esters, and chloroamidines, respectively. biosynth.com The reactivity of the carbon-halogen bonds in allylic halides is particularly high in both SN1 and SN2 reactions. libretexts.orglibretexts.org This heightened reactivity is attributed to the stabilization of the transition state by the adjacent double bond. libretexts.orglibretexts.org
The use of polymer-supported triphenylphosphine (B44618) (PS-TPP) has been explored in reactions involving alkyl halides. For example, the PS-TPP–CCl4 reagent system can convert carboxylic acids into acid chlorides and alcohols or thiols into alkyl chlorides under neutral conditions. rsc.org
| Reactant | Reagent System | Product |
| Carboxylic Acids | PS-TPP–CCl4 | Acid Chlorides |
| Alcohols/Thiols | PS-TPP–CCl4 | Alkyl Chlorides |
| Carbonyl Compounds | PS-TPP and Carbon Tetrahalides | 1,1-Dihaloalkenes |
| Aldehydes | Polymer-bound phosphonium (B103445) salt | Alkenes |
| This table summarizes the reactions of various reactants with different reagent systems and their corresponding products. |
Conversion to Related Functional Groups
The conversion of this compound and similar allylic halides into other functional groups is a cornerstone of synthetic organic chemistry. The high reactivity of the carbon-halogen bond in these compounds facilitates a variety of transformations. libretexts.orglibretexts.org
One common conversion is the transformation of alcohols to alkyl halides. A microwave-assisted procedure using polymer-supported triphenylphosphine and iodine or bromine has been developed for the efficient conversion of allylic, benzylic, and aliphatic alcohols to their corresponding alkyl bromides and iodides. rsc.org This method is noted for its short reaction times and high chemo- and regio-selectivity. rsc.org
| Reactant Alcohol | Product Halide | Yield (%) |
| Benzyl alcohol | Benzyl iodide | 93 |
| 4-Methoxy-benzyl alcohol | 4-Methoxy-benzyl iodide | 96 |
| 3,4-Dimethoxy-benzyl alcohol | 3,4-Dimethoxy-benzyl iodide | 89 |
| 4-Nitro-benzyl alcohol | 4-Nitro-benzyl iodide | 96 |
| This table shows the conversion of various alcohols to their corresponding alkyl iodides using a microwave-assisted method with polymer-supported triphenylphosphine and iodine. rsc.org |
Furthermore, gold(I)-catalyzed reactions have been employed to synthesize various heterocyclic compounds. For instance, the hydroarylation of aryl (3-iodoprop-2-yn-1-yl) ethers can produce 3-iodo-2H-chromene derivatives. beilstein-journals.org Similarly, S-aryl propargyl sulfides can undergo cyclization to form 2H-thiochromenes. acs.org
Geometric Isomerism (E/Z) and Its Influence on Reactivity
This compound exists as two geometric isomers, (E) and (Z), due to the restricted rotation around the carbon-carbon double bond. studymind.co.uk The designation of these isomers is determined by the Cahn-Ingold-Prelog (CIP) priority rules. fiveable.melibretexts.org For this compound, the substituents on the double bond are assigned priorities based on atomic number.
Table 1: Cahn-Ingold-Prelog Priority Assignment for this compound
| Carbon of Double Bond | Substituent | CIP Priority | Rationale |
| C1 | -Cl | High | Higher atomic number than Hydrogen. fiveable.me |
| -H | Low | ||
| C2 | -CH₂I | High | Carbon has a higher atomic number than Hydrogen. fiveable.me |
| -H | Low |
In the (Z)-isomer (from the German zusammen, meaning together), the high-priority groups (-Cl and -CH₂I) are on the same side of the double bond. libretexts.orgyoutube.com In the (E)-isomer (from the German entgegen, meaning opposite), they are on opposite sides. libretexts.orgyoutube.com
The specific geometric arrangement of atoms in the E and Z isomers directly impacts the molecule's reactivity. studymind.co.uk The different spatial orientations of the chloro and iodomethyl groups can lead to different interactions with reactants, influencing the stereochemical outcome of a reaction. For instance, an organotin reagent derived from this compound reacts with aldehydes, followed by treatment with sodium methoxide, to produce vinyloxiranes with good stereoselectivity. researchgate.net This stereoselectivity indicates that the geometry of the starting alkene plays a crucial role in determining the stereochemistry of the final product. researchgate.net
Stereoselective Transformations Initiated by this compound
This compound serves as a valuable starting material for transformations where the stereochemistry of the product is controlled.
The distinct geometry of the E and Z isomers of this compound can be exploited in diastereoselective synthesis. A notable application is the synthesis of vinyloxiranes. researchgate.net The reaction of an organotin derivative of this compound with an aldehyde proceeds via a nucleophilic addition, creating two new stereocenters. The original stereochemistry of the alkene double bond influences the relative configuration of these newly formed centers, resulting in a diastereoselective transformation. researchgate.net
While specific examples of enantioselective synthesis initiated by this compound are not extensively documented in the reviewed literature, its structure is suitable for such applications. Enantioselectivity could be achieved by using a chiral catalyst that preferentially reacts with one of the prochiral faces of the double bond or by reacting the compound with a chiral reagent. The development of such catalytic asymmetric reactions represents a powerful strategy for producing optically pure molecules. nih.govbohrium.com
Chirality transfer refers to the process where the stereochemical information from a chiral starting material or reagent is passed on to the product. nih.govrsc.org In reactions involving the prochiral this compound, the existing geometric isomerism acts as a source of stereochemical information that is transferred to the product.
The formation of vinyloxiranes from this compound is a prime example of this principle. researchgate.net The reaction sequence involves an initial addition reaction followed by an intramolecular nucleophilic substitution (cyclization), where the alkoxide attacks the carbon bearing the chlorine atom to form the epoxide ring. This intramolecular step typically proceeds via an Sₙ2 mechanism, which results in an inversion of configuration at the carbon atom being attacked. youtube.com Therefore, the E/Z geometry of the starting alkene dictates the syn or anti diastereoselectivity of the intermediate halohydrin, which in turn determines the final stereochemistry of the vinyloxirane product after the stereospecific cyclization.
Table 2: Illustrative Reaction of this compound
| Reactant | Reagents | Product | Type of Transformation | Stereochemical Implication |
| This compound | 1. SnCl₂, Aldehyde (R-CHO), DMF2. NaOMe | Vinyloxirane | Diastereoselective cyclization | The E/Z geometry of the starting material influences the stereochemistry of the vinyloxirane product. researchgate.net |
Strategies for Stereoisomeric Purity in Product Formation
Achieving high stereoisomeric purity in the products of reactions involving this compound requires careful control over the stereochemistry of the starting material or the reaction conditions. The synthesis of stereochemically pure (E)- or (Z)-alkenes is a well-established field in organic chemistry. nih.gov
Strategies to obtain stereoisomerically pure products include:
Stereoselective Synthesis of the Alkene: Methods such as the Wittig reaction can be tuned to favor the formation of either the (E)- or (Z)-isomer. Similarly, stereoselective reduction of the corresponding alkyne (1-chloro-3-iodoprop-2-yne) can provide access to the pure (E)- or (Z)-alkene.
Transition Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions, like the Suzuki-Miyaura coupling, are known for their high stereospecificity, where the stereochemistry of the starting vinyl halide is retained in the coupled product. nih.gov Synthesizing a stereochemically pure vinylborane (B8500763) and coupling it with a suitable partner would be a viable strategy.
Chromatographic Separation: In cases where a mixture of (E)- and (Z)-isomers is formed, they can often be separated using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC), taking advantage of their different physical properties. rsc.org
Stereospecific Reactions: Employing reactions that are inherently stereospecific, where a particular stereoisomer of the reactant yields a specific stereoisomer of the product, is a powerful strategy. The previously mentioned vinyloxirane synthesis is an example where the product's stereochemistry is directly linked to that of the starting alkene. researchgate.net
By employing these strategies, chemists can synthesize products with high stereoisomeric purity, which is often a critical requirement, particularly in the fields of medicinal chemistry and materials science.
Spectroscopic and Advanced Analytical Techniques for Structural and Mechanistic Elucidation of 1 Chloro 3 Iodoprop 1 Ene and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural and stereochemical elucidation of "1-chloro-3-iodoprop-1-ene". Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the differentiation between the (E) and (Z) isomers.
In ¹H NMR, the chemical shifts of the vinylic protons are highly indicative of their electronic environment. The proton attached to the same carbon as the chlorine atom (H-1) is expected to resonate at a different frequency than the proton on the adjacent carbon (H-2). Furthermore, the allylic protons on the carbon bearing the iodine atom (H-3) will exhibit a distinct chemical shift.
The key to assigning the stereochemistry lies in the magnitude of the vicinal coupling constant (³J) between the two vinylic protons. For the (E)-isomer, the protons are in a trans relationship, which typically results in a larger coupling constant (approximately 13-18 Hz). Conversely, the (Z)-isomer, with the protons in a cis arrangement, will show a smaller coupling constant (approximately 7-12 Hz).
Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide further confirmation of stereochemistry by identifying protons that are close in space. wordpress.com For small molecules, a cross-peak between the vinylic protons would be expected in the NOESY spectrum of the (Z)-isomer, while it would be absent or very weak for the (E)-isomer.
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each unique carbon atom in the molecule. The carbon atoms of the double bond will have characteristic shifts in the olefinic region of the spectrum, and their precise values can be influenced by the substituent effects of the chlorine and the iodomethyl group.
Interactive Table: Predicted ¹H and ¹³C NMR Data for (E)- and (Z)-1-chloro-3-iodoprop-1-ene
| Isomer | Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Coupling Constant (Hz) |
| (E) | ¹H | H-1 (CHCl) | 6.0 - 6.5 | ³J(H1-H2) ≈ 13-18 |
| ¹H | H-2 (C=CH) | 5.5 - 6.0 | ||
| ¹H | H-3 (CH₂I) | 3.8 - 4.2 | ||
| (Z) | ¹H | H-1 (CHCl) | 6.1 - 6.6 | ³J(H1-H2) ≈ 7-12 |
| ¹H | H-2 (C=CH) | 5.6 - 6.1 | ||
| ¹H | H-3 (CH₂I) | 3.9 - 4.3 | ||
| (E)/(Z) | ¹³C | C-1 (CHCl) | 120 - 130 | |
| ¹³C | C-2 (C=CH) | 115 - 125 | ||
| ¹³C | C-3 (CH₂I) | 5 - 15 |
Infrared (IR) and Raman Spectroscopy for Functional Group Characterization
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups present in "this compound". These vibrational spectroscopy methods probe the different modes of molecular vibration.
Infrared (IR) Spectroscopy IR spectroscopy is particularly useful for identifying polar bonds. The key characteristic absorption bands expected for "this compound" include:
C=C Stretch : A moderate absorption band in the region of 1640-1680 cm⁻¹ is characteristic of the carbon-carbon double bond. orgchemboulder.comuobabylon.edu.iqlibretexts.org
=C-H Stretch : The stretching vibration of the vinylic C-H bonds typically appears at a higher frequency than that of alkyl C-H bonds, in the range of 3000-3100 cm⁻¹. orgchemboulder.comuobabylon.edu.iq
-C-H Stretch : The allylic C-H stretching vibrations are expected in the 2850-3000 cm⁻¹ region. uomustansiriyah.edu.iq
=C-H Bend : Strong bands in the fingerprint region, between 650-1000 cm⁻¹, correspond to the out-of-plane bending (wagging) of the vinylic C-H bonds. orgchemboulder.comspectroscopyonline.com The exact position can sometimes help distinguish between cis and trans isomers.
C-Cl Stretch : The carbon-chlorine stretching vibration gives rise to a strong absorption in the 550-850 cm⁻¹ range. uobabylon.edu.iq
C-I Stretch : The carbon-iodine stretch is expected at lower wavenumbers, typically between 480-610 cm⁻¹.
Raman Spectroscopy Raman spectroscopy is particularly sensitive to non-polar bonds and provides complementary information to IR. For "this compound", Raman spectroscopy would be especially effective for observing:
C=C Stretch : The carbon-carbon double bond, being a relatively non-polar and easily polarizable bond, often gives a strong signal in the Raman spectrum in the 1640-1680 cm⁻¹ region.
C-I Stretch : The C-I bond is also highly polarizable, leading to a distinct and often intense Raman signal in the 480-610 cm⁻¹ region. uoa.grnrc.govaip.org This can be a very useful diagnostic peak.
Interactive Table: Key Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Technique | Expected Wavenumber (cm⁻¹) | Intensity |
| Vinylic C-H | Stretch | IR | 3000 - 3100 | Medium |
| Allylic C-H | Stretch | IR | 2850 - 3000 | Medium |
| C=C | Stretch | IR / Raman | 1640 - 1680 | Medium (IR), Strong (Raman) |
| Vinylic C-H | Bend | IR | 650 - 1000 | Strong |
| C-Cl | Stretch | IR | 550 - 850 | Strong |
| C-I | Stretch | IR / Raman | 480 - 610 | Medium (IR), Strong (Raman) |
Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is an essential tool for the analysis of "this compound". It provides two critical pieces of information: the exact mass of the molecular ion, which confirms the molecular formula, and the fragmentation pattern, which offers structural insights.
The molecular formula of "this compound" is C₃H₄ClI. Using HRMS, the exact mass of the molecular ion ([M]⁺˙) can be measured with high precision (typically to within 5 ppm), allowing for the unambiguous confirmation of this formula. algimed.com The calculated monoisotopic mass is 201.90463 Da. nih.gov
A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern of the molecular ion peak. Due to the natural abundance of the two stable isotopes of chlorine, ³⁵Cl (75.8%) and ³⁷Cl (24.2%), the molecular ion will appear as two peaks: M⁺ and [M+2]⁺, with a characteristic intensity ratio of approximately 3:1. miamioh.edu This provides definitive evidence for the presence of a single chlorine atom in the molecule.
The fragmentation pattern observed in the mass spectrum provides a roadmap of the molecule's structure. Common fragmentation pathways for haloalkanes include: miamioh.eduyoutube.comyoutube.com
Loss of Iodine : Cleavage of the weak C-I bond is a highly favorable process, leading to a prominent peak corresponding to the [M - I]⁺ fragment (m/z 75 for ³⁵Cl).
Loss of Chlorine : Loss of the chlorine atom can also occur, resulting in an [M - Cl]⁺ fragment (m/z 167).
Alpha-Cleavage : Cleavage of the C-C bond adjacent to the double bond can occur.
Loss of HX : Elimination of hydrogen iodide (HI) or hydrogen chloride (HCl) can also be observed.
Interactive Table: Predicted HRMS Fragments for this compound (C₃H₄ClI)
| Fragment Ion | Formula | Predicted m/z (for ³⁵Cl, ¹²⁷I) | Fragmentation Pathway |
| [M]⁺˙ | C₃H₄³⁵Cl¹²⁷I | 201.9046 | Molecular Ion |
| [M+2]⁺˙ | C₃H₄³⁷Cl¹²⁷I | 203.9017 | Isotopic Peak |
| [M - I]⁺ | C₃H₄³⁵Cl | 74.9974 | Loss of Iodine radical |
| [M - Cl]⁺ | C₃H₄¹²⁷I | 166.9357 | Loss of Chlorine radical |
| [C₃H₄]⁺˙ | C₃H₄ | 40.0313 | Loss of I and Cl radicals |
Advanced Spectroscopic Methods for Reaction Monitoring and Kinetic Studies
In-situ NMR Spectroscopy By conducting a reaction directly inside an NMR spectrometer, it is possible to acquire spectra at regular intervals. nih.govrsc.org This allows for the quantitative tracking of the disappearance of reactant signals and the appearance of product signals. By plotting the concentration of species over time, detailed kinetic information, such as reaction rates and orders, can be determined. This method is non-invasive and provides unambiguous structural information on all species present in the reaction mixture.
In-situ IR and Raman Spectroscopy Probes based on Attenuated Total Reflectance (ATR)-IR or Raman spectroscopy can be inserted directly into a reaction vessel. researchgate.netou.eduosti.gov These techniques are particularly useful for monitoring the changes in specific functional groups. For instance, in a reaction where the C=C bond of "this compound" is consumed, the decrease in the intensity of the C=C stretching band can be monitored over time. These methods are advantageous for studying reactions under conditions that may not be suitable for NMR, such as high pressure or with heterogeneous catalysts. kit.edu The combination of these in-situ techniques provides a comprehensive picture of the reaction dynamics, enabling a deeper understanding of the underlying chemical processes.
Theoretical and Computational Chemistry Studies on 1 Chloro 3 Iodoprop 1 Ene
Quantum Mechanical (QM) Calculations of Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. By solving approximations of the Schrödinger equation, these methods can determine the electronic structure, which dictates the molecule's geometry, energy, and reactivity. youtube.com For 1-chloro-3-iodoprop-1-ene, QM calculations can map the distribution of electrons, identify regions of high or low electron density, and predict how the molecule will interact with other chemical species.
Highly correlated ab initio molecular orbital calculations can be used to map out potential energy surfaces for reactions involving halogenated propenes. nist.gov These calculations are crucial for understanding reaction mechanisms and predicting the most likely products. For instance, methods like QCISD(T) (Quadratic Configuration Interaction with Single and Double and perturbative Triple excitations) can provide an accurate description of the potential energy surface, accounting for electron correlation effects that are critical for bond-breaking and bond-forming processes. nist.gov
Density Functional Theory (DFT) is a widely used class of QM methods that calculates the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. mdpi.com This approach offers a favorable balance between computational cost and accuracy, making it suitable for studying the reaction pathways of molecules like this compound.
DFT calculations can be employed to investigate various reactions, such as additions to the carbon-carbon double bond or substitution reactions at the carbon-halogen bonds. By modeling the interaction of this compound with a reactant, DFT can elucidate the step-by-step mechanism of the transformation. mdpi.comresearchgate.net For example, in studying a cycloaddition reaction, DFT can help determine whether the mechanism is concerted or stepwise by comparing the energy barriers of the different potential pathways. mdpi.com
Table 1: Illustrative DFT-Calculated Parameters for a Hypothetical Reaction Pathway
| Parameter | Reactant Complex | Transition State | Product Complex |
|---|---|---|---|
| Relative Energy (kcal/mol) | 0.0 | +25.5 | -15.2 |
| Key Bond Distance (Å) | 3.50 | 2.10 | 1.54 |
| Imaginary Frequency (cm⁻¹) | N/A | -450 | N/A |
This table illustrates the type of data obtained from DFT calculations for a reaction pathway, showing the energy of the transition state relative to the reactants and the formation of a new bond.
A key aspect of studying reaction mechanisms is the identification and characterization of transition states. youtube.com A transition state represents the highest energy point along the minimum energy path from reactants to products. youtube.com Computational methods can locate these unstable structures, which cannot be isolated experimentally.
The analysis involves calculating the vibrational frequencies of the located stationary point. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate (e.g., the stretching of a bond that is breaking). youtube.com Once the reactants, transition state, and products are located, an energy profile for the reaction can be constructed. This profile plots the energy of the system as the reaction progresses, and the energy difference between the reactants and the transition state defines the activation energy, a critical factor in determining the reaction rate. nih.gov
Investigation of Intermolecular Interactions (e.g., Halogen Bonding)
This compound possesses two different halogen atoms, both capable of participating in significant non-covalent interactions, most notably halogen bonding. A halogen bond is a highly directional, attractive interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophilic (electron-rich) site on another molecule. ijres.orgacs.org
The σ-hole is a region of positive electrostatic potential located on the halogen atom opposite to the covalent bond. wiley-vch.de The strength of the halogen bond generally follows the trend I > Br > Cl > F, meaning the iodine atom in this compound is expected to be a much stronger halogen bond donor than the chlorine atom. ijres.org The presence of the electronegative chlorine and the double bond can further enhance the positive character of the σ-hole on the iodine, strengthening its potential for interaction. wiley-vch.de Computational studies can map the molecular electrostatic potential surface to visualize these σ-holes and quantify their magnitude, allowing for prediction of the strength and geometry of potential halogen bonds with Lewis bases like ethers, amines, or sulfides. wiley-vch.deresearchgate.net
Table 2: Predicted Halogen Bond Characteristics for this compound
| Halogen Donor | Property | Predicted Value |
|---|---|---|
| Iodine | Max. Electrostatic Potential (Vs,max) | Highly Positive |
| Interaction Energy with Pyridine | Strong (-5 to -7 kcal/mol) | |
| Bond Angle (C-I···N) | Approx. 180° | |
| Chlorine | Max. Electrostatic Potential (Vs,max) | Slightly Positive |
| Interaction Energy with Pyridine | Weak (-1 to -2 kcal/mol) ijres.org | |
| Bond Angle (C-Cl···N) | Approx. 180° |
This table provides a theoretical comparison of the halogen bonding capabilities of the iodine and chlorine atoms in the molecule, based on established principles. ijres.orgwiley-vch.de
Prediction of Spectroscopic Parameters via Computational Methods (e.g., GIPAW for Solid-State NMR)
Computational chemistry is an invaluable tool for predicting spectroscopic properties, which aids in the interpretation of experimental data. For solid materials, the Gauge-Including Projected Augmented Wave (GIPAW) method is a powerful DFT-based approach for calculating Nuclear Magnetic Resonance (NMR) parameters. nih.govuit.no
The GIPAW method is specifically designed for periodic systems, such as molecular crystals. unito.it It allows for the accurate prediction of chemical shielding tensors, which can be directly related to the chemical shifts observed in solid-state NMR (ssNMR) spectra. researchgate.net By performing a GIPAW calculation on a computationally generated crystal structure of this compound, one could predict the ¹H, ¹³C, and other relevant NMR spectra. semanticscholar.org Comparing these predicted spectra with experimental ones can help assign signals to specific atoms in the molecule and provide confidence in the determined crystal structure. semanticscholar.org High-quality agreement, with root-mean-squared deviation (RMSE) values below 0.5 ppm for ¹H shifts, is often achievable. semanticscholar.org
Conformational Analysis and Stereoisomer Stability
This compound can exist as different stereoisomers and conformers. Due to the carbon-carbon double bond, it can exist as E and Z diastereomers. Furthermore, rotation around the C-C single bond gives rise to different conformational isomers (rotamers), such as gauche and anti forms.
Advancements and Future Directions in 1 Chloro 3 Iodoprop 1 Ene Research
Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity
The development of efficient and stereoselective methods for the synthesis of 1-chloro-3-iodoprop-1-ene is a primary area of research. The ability to control the geometry of the double bond, yielding either the (E) or (Z)-isomer, is crucial as this stereochemistry will be transferred to the final products. While specific high-yield syntheses for this compound are not extensively documented in publicly available literature, general methodologies for the synthesis of haloalkenes can be adapted.
Future research will likely focus on stereoselective routes, possibly involving the hydrohalogenation or carbometalation of appropriate alkyne precursors. The challenge lies in achieving high regioselectivity and stereoselectivity, directing the addition of the chloro and iodo moieties to the desired positions with the correct double bond geometry. The development of one-pot procedures starting from readily available precursors would also enhance the efficiency and atom economy of the synthesis. acs.org
Table 1: Potential Synthetic Strategies for this compound
| Strategy | Potential Precursors | Key Transformation | Expected Selectivity |
| Electrophilic Addition | Propargyl chloride | Idochlorination | Mixture of regio- and stereoisomers |
| Halogen Exchange | 1,3-dichloroprop-1-ene | Finkelstein reaction | Dependent on reaction conditions |
| Metal-catalyzed coupling | Allenes, ICl | Oxidative addition/reductive elimination | Potentially high selectivity with appropriate catalyst |
Exploration of New Catalytic Systems for Transformations Involving this compound
The synthetic utility of this compound is largely dependent on the selective transformation of its carbon-halogen bonds. The significant difference in the bond strengths of the C-Cl and C-I bonds allows for chemoselective reactions. The C-I bond is weaker and more susceptible to oxidative addition by transition metal catalysts, such as palladium or nickel complexes. This provides a handle for selective cross-coupling reactions, leaving the C-Cl bond intact for subsequent transformations. sigmaaldrich.com
Future research will focus on the development of novel catalytic systems that can enhance the scope and efficiency of these transformations. This includes the design of new ligands that can fine-tune the reactivity and selectivity of the metal center. For instance, bulky, electron-rich phosphine (B1218219) ligands are known to promote the oxidative addition of alkyl halides to palladium(0) centers. The exploration of bimetallic catalytic systems could also open up new reaction pathways and enable transformations that are not possible with single-metal catalysts. nih.gov Furthermore, photoredox catalysis offers a milder and more sustainable alternative to traditional transition metal catalysis for the activation of carbon-halogen bonds. nih.gov
Applications in Complex Molecule Synthesis and Natural Product Chemistry
Bifunctional building blocks like this compound are highly valuable in the synthesis of complex molecules and natural products. nih.gov The ability to perform sequential, selective cross-coupling reactions at the C-I and C-Cl positions allows for the controlled and stepwise construction of molecular complexity. For example, a Suzuki or Sonogashira coupling at the C-I position could be followed by a Stille or Negishi coupling at the C-Cl position. This "iterative cross-coupling" strategy is a powerful tool for the synthesis of polyenes and other conjugated systems, which are common motifs in natural products. nih.gov
While direct applications of this compound in total synthesis are yet to be widely reported, its potential is evident. Future research will likely see the incorporation of this building block into the retrosynthetic analysis of complex target molecules. Its three-carbon backbone with two distinct reactive sites makes it an ideal fragment for convergent syntheses, where complex molecules are assembled from smaller, pre-functionalized fragments.
Integration of this compound in Green Chemistry Methodologies
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. acs.org For reactions involving this compound, this translates to the use of more sustainable catalysts, solvents, and energy sources. The development of catalytic systems based on earth-abundant and non-toxic metals, such as iron or copper, is a key goal. nih.gov The use of aqueous reaction media or benign solvents like ionic liquids can also reduce the environmental impact of these transformations. paperpublications.org
Furthermore, designing synthetic routes that maximize atom economy is a central tenet of green chemistry. acs.org This involves minimizing the formation of byproducts and ensuring that the maximum number of atoms from the reactants are incorporated into the final product. The development of catalytic, one-pot procedures for the synthesis and subsequent functionalization of this compound would be a significant step towards this goal. Energy efficiency can be improved by employing catalytic processes that operate at lower temperatures and pressures, potentially driven by visible light or electrochemistry. nih.govorganic-chemistry.org
Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding
A thorough understanding of the reaction mechanisms governing the synthesis and transformations of this compound is essential for the rational design of more efficient and selective processes. Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are invaluable for characterizing the structure and stereochemistry of the molecule and its reaction products. wikipedia.orglibretexts.orgcore.ac.uk Two-dimensional NMR techniques, such as COSY and HSQC, can be used to elucidate the connectivity of atoms within the molecule, while NOESY can provide information about the spatial proximity of atoms, which is crucial for determining the stereochemistry of the double bond.
Computational chemistry, using methods such as Density Functional Theory (DFT), can provide detailed insights into reaction pathways and transition state structures. smu.eduresearchgate.net These theoretical studies can help to explain observed selectivities and predict the outcome of new reactions. For example, computational analysis can be used to model the electrophilic addition of reagents to the double bond or to investigate the energetics of oxidative addition of the C-I and C-Cl bonds to a metal catalyst. pku.edu.cnnih.gov The synergy between experimental and computational approaches will be crucial for advancing the chemistry of this compound and realizing its full potential as a synthetic building block.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
